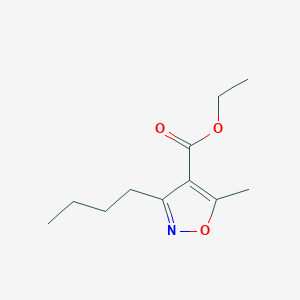

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Description

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Properties

IUPAC Name |

ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGNSGNBQCREJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=C1C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is carried out under reflux conditions in methanol, followed by esterification to obtain the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

One of the primary applications of 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is its use as an intermediate in the synthesis of antibiotics, particularly penicillins. The compound's structure allows for modifications that enhance antibacterial activity. For instance, derivatives of this compound have been reported to exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study: Synthesis of Cloxacillin

Cloxacillin, a semi-synthetic penicillin, can be synthesized using intermediates derived from 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester. In a study, researchers demonstrated that by modifying the side chains of this compound, they could enhance its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains . The synthesis involved several steps, including hydrolysis and acylation processes that leverage the carboxylic acid functional group.

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct more complex molecular architectures. For example, it can be used in the synthesis of isoxazole-containing heterocycles, which are valuable in drug design due to their biological activity .

Data Table: Reaction Pathways Involving 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Alcohol + Acid Catalyst | Ethyl esters |

| Hydrolysis | Aqueous base | Carboxylic acids |

| Acylation | Acid Chloride + Base | Amides |

| Reduction | Lithium Aluminum Hydride | Alcohols |

Agricultural Applications

3.1 Herbicidal Activity

Recent studies have indicated potential herbicidal applications for derivatives of 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester. Research has shown that certain modifications can yield compounds with selective herbicidal properties, targeting specific weed species without harming crops . This application is particularly relevant in developing sustainable agricultural practices.

Toxicological Studies

4.1 Safety Profile Assessment

Understanding the safety profile of 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is crucial for its application in pharmaceuticals and agriculture. Toxicological studies indicate that while the compound exhibits low acute toxicity, it can cause skin and eye irritation at higher concentrations . Continuous monitoring and assessment are necessary to ensure safe handling and application.

Mechanism of Action

The mechanism of action of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

5-Methylisoxazole-3-carboxylic acid: Similar structure but lacks the butyl group.

3-Phenyl-5-methylisoxazole-4-carboxylic acid: Contains a phenyl group instead of a butyl group.

Uniqueness

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biological Activity

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₃N₁O₃

- CAS Number : 1239465-20-3

This structure includes an isoxazole ring, which is known for its biological activity, particularly in the modulation of neurotransmitter systems.

Research indicates that 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester interacts primarily with the GABA_A receptor system. It acts as an inverse agonist at the GABA_A α5 receptor subtype, which is implicated in cognitive enhancement and the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia . The mechanism involves modulation of GABAergic transmission, enhancing cognitive functions without the convulsant effects seen with other benzodiazepine receptor ligands.

1. Cognitive Enhancement

Studies have shown that compounds similar to 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can enhance spatial learning and memory. For instance, research conducted by McNamara and Skelton demonstrated that GABA_A receptor inverse agonists could improve performance in cognitive tasks like the Morris water maze . This suggests potential applications in treating memory deficits associated with various neurological disorders.

2. Antimycobacterial Activity

Recent investigations have highlighted the antimicrobial properties of isoxazole derivatives against Mycobacterium tuberculosis (Mtb). Compounds related to 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester exhibited potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb . The Minimum Inhibitory Concentration (MIC) values for these compounds were promising, indicating their potential as new anti-TB agents.

3. Toxicity Profile

In vitro cytotoxicity assays have shown that 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester exhibits low toxicity towards Vero cells, making it a candidate for further development in therapeutic applications without significant adverse effects .

Case Study 1: Cognitive Disorders

A study evaluated the effects of various GABA_A receptor inverse agonists on cognitive performance in animal models. The results indicated that compounds similar to 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester significantly improved learning and memory tasks without inducing seizures, contrasting with traditional benzodiazepine treatments .

Case Study 2: Tuberculosis Treatment

Another research effort focused on synthesizing derivatives of isoxazole carboxylic acids for their antimycobacterial properties. The study found that certain derivatives exhibited MIC values as low as 0.25 µg/mL against Mtb H37Rv, showcasing their potential as effective treatments against tuberculosis while maintaining acceptable safety profiles .

Comparative Analysis

| Compound Name | Biological Activity | MIC (µg/mL) | Toxicity (Vero Cells) |

|---|---|---|---|

| 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester | Cognitive enhancement, Antimycobacterial | Not specified | Low |

| Urea derivatives of isoxazole | Antimycobacterial | 0.25 - 1 | Moderate |

| Conventional benzodiazepines | Cognitive enhancement | N/A | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.